![molecular formula C19H16F2N4O2 B2505642 (4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396765-98-2](/img/structure/B2505642.png)
(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H16F2N4O2 and its molecular weight is 370.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds with similar structures have been synthesized and characterized for their potential antibacterial and antifungal activities. For example, novel 1,5-disubstituted pyrazole and isoxazole derivatives have shown good antibacterial and antifungal activity against a variety of pathogens, including S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, T. viride, A. flavus, A. brasillansis, and C. albicans (Sanjeeva, Narendra, & Venkata, 2022). This suggests that compounds sharing the core structural motifs with the compound could possess similar antimicrobial properties.
Anticancer Applications
Structurally related compounds have also been explored for their anticancer activities. For instance, derivatives containing piperazine moiety have been synthesized and evaluated for antiproliferative activity, with some compounds demonstrating significant effects against cancer cell lines (Prasad et al., 2018). Another study found that specific thiophene containing 1,3-diarylpyrazole derivatives showed high growth inhibitory effects on Raji and HL60 cancer cells, indicating the potential of similar structures in cancer research (Inceler, Yılmaz, & Baytas, 2013).
Receptor Binding and Pharmacological Studies
Compounds akin to the mentioned chemical have been evaluated for their receptor binding capabilities, shedding light on their potential pharmacological applications. For example, studies on the interaction of certain cannabinoid receptor antagonists reveal insights into the molecular interactions and potential therapeutic applications of similar compounds (Shim et al., 2002). Additionally, the synthesis and pharmacological activity of σ1 receptor antagonists highlight the solubility, metabolic stability, and antinociceptive properties of related compounds, pointing to their suitability in pain management (Díaz et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photophysical properties can be tuned, and solid-state emitters can be designed by proper structural selection .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-15-5-4-13(11-16(15)21)18(26)23-7-9-24(10-8-23)19(27)14-12-22-25-6-2-1-3-17(14)25/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKALMZFZIPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505561.png)
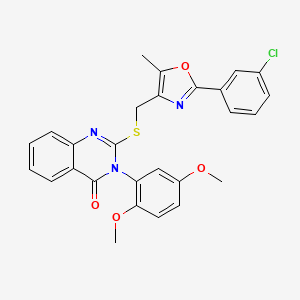
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2505563.png)
![3-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2505565.png)
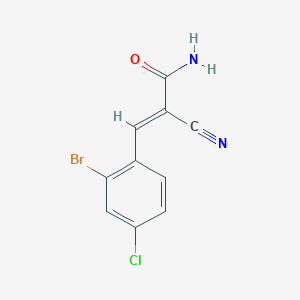
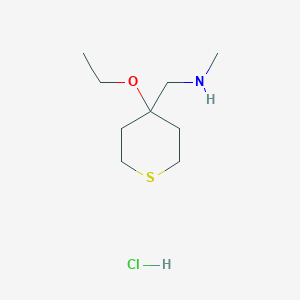
![(5Z)-5-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-enylidene]-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2505570.png)
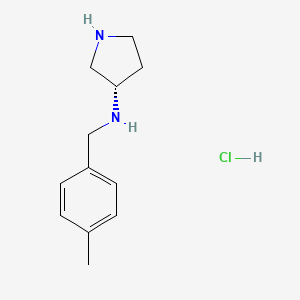
![4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2505575.png)
![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)
![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)
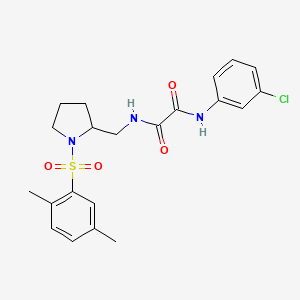
![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)
